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Compound of Interest

Cetirizine Impurity B
dihydrochloride

cat. No.: B8175922

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies.
During its synthesis and storage, various impurities can form, which must be identified and
guantified to ensure the safety and efficacy of the final drug product. Cetirizine Impurity B,
chemically known as (RS)-2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-ylJacetic acid, is a
known related substance of Cetirizine.[1][2][3] The use of a well-characterized reference
standard for Cetirizine Impurity B is crucial for accurate peak identification in chromatographic
analyses, such as High-Performance Liquid Chromatography (HPLC).[1] This application note
provides a detailed protocol for utilizing Cetirizine Impurity B as a reference standard for the
unambiguous identification of the corresponding peak in a chromatographic profile of a
Cetirizine drug substance or product.

Chemical Information
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Chemical Molecular Molecular
Compound . CAS Number
Name Formula Weight
(#)-[2-{4-[4-
chlorophenyl)phe
Cetirizine nylmethyl]-1- C21H25CIN203 388.89 g/mol 83881-51-0

piperazinyllethox

ylacetic acid

(RS)-2-[4-[(4-
Chlorophenyl)ph
enylmethyl]piper C19H21CIN202 344.84 g/mol 113740-61-7

azin-1-yllacetic

Cetirizine

Impurity B

acid

Principle of Peak Identification

The fundamental principle of chromatographic peak identification using a reference standard
involves comparing the retention time of a peak in the sample chromatogram with that of a
known impurity standard analyzed under identical chromatographic conditions. Co-elution,
where the sample is spiked with the impurity standard, can be employed for definitive
confirmation. An increase in the peak area of the suspected impurity peak after spiking
confirms its identity.

Experimental Protocols

This section details the necessary materials, equipment, and procedures for the
chromatographic identification of Cetirizine Impurity B.

Materials and Equipment

o Reference Standards: Cetirizine Hydrochloride, Cetirizine Impurity B certified reference
standard.

o Reagents and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Sodium
Dihydrogen Phosphate, Tetrabutylammonium Hydrogen Sulfate, Triethylamine, Phosphoric
Acid, Water (HPLC grade).
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e Equipment: High-Performance Liquid Chromatography (HPLC) system with a UV detector,

analytical balance, volumetric flasks, pipettes, syringes, and 0.45 pum syringe filters.

Chromatographic Conditions

Several HPLC methods have been reported for the analysis of Cetirizine and its related

substances. The following table summarizes representative chromatographic conditions.

Method 1 is a good starting point for separating Cetirizine and its impurities.

Method 2 (USP

Parameter Method 1 Monograph Method 3
approach)
Porous silica particles ] ]
Symmetry C18 (or Primesep 200 (mixed-
Column ) (L3 column), e.g.,
equivalent) ] mode)
XBridge HILIC
Acetonitrile and an
A: 50 mM KHz2POa4, B: acidified aqueous
o ) A: 0.05-0.3% H3POas,
) Acetonitrile (60:40 solution of o
Mobile Phase ) ] B: Acetonitrile
v/v), pH adjusted to tetrabutylammonium )
(Gradient).[6]
3.5.[4] hydrogen sulfate (93:7
VvIV).[5]
) 1.0 mL/min (can be )
Flow Rate 1.0 mL/min 0.5 mL/min
scaled)
) UV at 230 nm or 232
Detection uv UV at 270 nm.[6]
nm.[7][8]
Column Temperature 40 °C.[8] Ambient Ambient
Injection Volume 10 pL 20 pL (can be scaled) Not specified

Standard and Sample Preparation

1. Standard Solution of Cetirizine Impurity B:

e Accurately weigh about 10 mg of Cetirizine Impurity B reference standard into a 100 mL

volumetric flask.
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e Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 pug/mL.

» Further dilute this stock solution with the mobile phase to a working concentration of
approximately 2.5 pg/mL.

2. Cetirizine Test Sample Solution:

o Accurately weigh and transfer a quantity of the Cetirizine drug substance or powdered
tablets equivalent to 50 mg of Cetirizine into a 100 mL volumetric flask.

o Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

 Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
This yields a concentration of 500 pg/mL.

« Filter the solution through a 0.45 um syringe filter before injection.
3. Spiked Sample Solution:
e To a 10 mL volumetric flask, add 5 mL of the Cetirizine Test Sample Solution (500 pg/mL).

e Add a known volume of the Cetirizine Impurity B stock solution (100 ug/mL) to achieve a final
impurity concentration of approximately 2.5 pg/mL after dilution.

 Dilute to volume with the mobile phase.

Peak Identification Workflow

The following diagram illustrates the logical workflow for identifying an unknown
chromatographic peak using the Cetirizine Impurity B reference standard.
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Caption: Workflow for Chromatographic Peak Identification using an Impurity Standard.
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Data Analysis and Interpretation

o Initial Identification: Inject the Cetirizine Impurity B standard solution and the Cetirizine test
sample solution into the HPLC system. Compare the retention time of the peak obtained
from the standard solution with the retention times of all peaks in the sample chromatogram.
A peak in the sample having a retention time that matches that of the Impurity B standard is
tentatively identified as Cetirizine Impurity B.

o Confirmation by Spiking: Inject the spiked sample solution. If the peak tentatively identified
as Impurity B increases in area and maintains a single, symmetrical peak shape, its identity
is confirmed. No new peak should appear at or near the retention time of Impurity B.

System Suitability

Before sample analysis, the chromatographic system must meet certain performance criteria.
The following are typical system suitability parameters based on USP monograph approaches:

Parameter Requirement

Tailing Factor (Asymmetry Factor) Not more than 2.0 for the Cetirizine peak.[9]

) o Not more than 5.0% for replicate injections of
Relative Standard Deviation (RSD) ]
the standard solution.[10]

As per the specific validated method, often

Theoretical Plates (N)
greater than 2000.

Conclusion

The use of a certified reference standard for Cetirizine Impurity B is an indispensable
requirement for the accurate identification and quality control of Cetirizine in pharmaceutical
formulations. The protocols and workflow described in this application note provide a robust
framework for researchers and analytical scientists to confidently identify Cetirizine Impurity B,
ensuring the integrity and safety of the final drug product. Following a systematic approach of
retention time matching and confirmation by co-elution (spiking) is critical for definitive peak
identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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